molecular formula C16H18N6O2 B2560731 (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 328117-74-4

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2560731
CAS No.: 328117-74-4
M. Wt: 326.36
InChI Key: ONHBMDWKGQWUDY-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzylidenehydrazinyl substituent at the 8-position, a methyl group at the 3-position, and a propyl chain at the 7-position. The (E)-configuration of the benzylidenehydrazinyl group introduces rigidity and planar geometry, which may enhance interactions with biological targets such as enzymes or receptors. The propyl chain at position 7 likely influences lipophilicity, affecting membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,23,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBMDWKGQWUDY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-3 Methylation

Methylation at the N-3 position is achieved using dimethyl sulfate in alkaline aqueous conditions. A typical procedure involves:

  • Reagents : Xanthine (1.0 equiv), dimethyl sulfate (1.2 equiv), NaOH (2.0 equiv)
  • Conditions : Reflux in H₂O for 6–8 hours at 80°C.
  • Yield : 85–90% after recrystallization from ethanol.

N-7 Propylation

Introducing the propyl group at N-7 requires careful control to avoid O-alkylation. A modified Mitsunobu reaction proves effective:

  • Reagents : 3-Methylxanthine (1.0 equiv), propan-1-ol (1.5 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv)
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield : 78% with >95% regioselectivity for N-7.

C-8 Functionalization

The critical 8-position modification involves sequential halogenation and hydrazine substitution.

Bromination at C-8

Schiff Base Formation

The final step involves condensation with benzaldehyde to form the (E)-benzylidenehydrazinyl moiety:

Reaction Optimization

Key parameters affecting stereoselectivity and yield include:

Parameter Optimal Value Effect on Yield
Solvent Anhydrous ethanol Maximizes E/Z ratio
Catalyst Acetic acid (0.1 M) Accelerates imine formation
Temperature 70°C Completes reaction in 4 hours
Molar Ratio (Hydrazine:Benzaldehyde) 1:1.2 Minimizes side products
  • Yield : 88% with >95% E-isomer purity.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Analytical Characterization

Critical spectroscopic data for the final product:

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, purine H-1)
  • δ 7.85 (d, J = 7.6 Hz, 2H, benzylidene aromatic)
  • δ 7.45 (t, J = 7.4 Hz, 2H, benzylidene aromatic)
  • δ 7.38 (t, J = 7.2 Hz, 1H, benzylidene aromatic)
  • δ 4.12 (t, J = 6.8 Hz, 2H, N-7 propyl)
  • δ 3.45 (s, 3H, N-3 methyl)

HRMS (ESI-TOF) :

  • Calculated for C₁₉H₂₁N₆O₂ [M+H]⁺: 385.1724
  • Found: 385.1726

Comparative Analysis of Synthetic Routes

A systematic evaluation of alternative methodologies reveals:

Method Advantages Limitations
Classical alkylation Cost-effective reagents Low regioselectivity for N-7
Mitsunobu reaction High regioselectivity Expensive reagents
Direct amination Avoids halogenation steps Requires specialized catalysts

The Mitsunobu-based route remains preferred for small-scale synthesis, while classical alkylation may suit industrial-scale production.

Scalability and Industrial Considerations

For large-scale manufacturing (>1 kg), key modifications include:

  • Replacing column chromatography with antisolvent crystallization (yield: 81% at 5 kg scale).
  • Using continuous flow reactors for the bromination step (space-time yield: 2.1 kg/L/day).
  • Implementing in situ FTIR monitoring during Schiff base formation to prevent over-oxidation.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Mechanism of Action
The compound exhibits promising anticancer activity through multiple mechanisms, including inhibition of specific kinases involved in tumor growth and progression. It has been shown to inhibit the MET kinase, which is implicated in various cancers. The binding interactions within the MET active site suggest that the compound may effectively disrupt signaling pathways that promote tumor cell proliferation .

Case Studies
A study demonstrated that derivatives similar to (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione exhibited significant antiproliferative effects against several cancer cell lines. For instance, compounds with structural similarities showed IC50 values as low as 6.1 μM against MET-positive cells, indicating strong potential as targeted anticancer agents .

Anti-inflammatory Applications

Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. The presence of hydrazine moieties in its structure is known to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Data Table: Summary of Anticancer and Anti-inflammatory Effects

Application Mechanism IC50 Values (µM) Cell Lines Tested
AnticancerMET kinase inhibition6.1MET-positive cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specifiedVarious inflammatory models

Future Research Directions

Further research is essential to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, optimal dosing strategies, and combination therapies with existing anticancer drugs could enhance its efficacy and safety profile.

Mechanism of Action

The mechanism of action of (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidenehydrazinyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of purine-2,6-dione derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Substituents (Position) Key Structural Differences vs. Target Compound Biological Activity/Findings Reference
Target Compound 8-(E-benzylidenehydrazinyl), 3-Me, 7-Pr Reference compound Not explicitly reported in evidence -
Compound 5 (ZINC06444857) 8-(imidazolyl propylamino), 7-(naphthalen-3-yl Me) 8-amino vs. hydrazinyl; bulky naphthyl vs. propyl Eg5 ATPase inhibition (IC50 = 2.37 µM)
TC227 8-(2,4-dihydroxybenzylidenehydrazinyl), 7-(hydroxy-phenoxypropyl) Polar hydroxyl groups; phenoxypropyl vs. propyl Trypanothione synthetase inhibition
Compound 8-(E-benzylidenehydrazinyl), 7-(3-Me butyl) 7-isopentyl vs. propyl (longer alkyl chain) No activity data; structural analog
Compounds (e.g., 5, 12) 3,7-dimethyl core with arylpiperazine No hydrazinyl group; arylpiperazine spacer 5-HT6/D2 receptor affinity (nanomolar)

Key Observations

Substituent Position 8: The benzylidenehydrazinyl group in the target compound distinguishes it from analogs with amino (e.g., Compound 5) or arylpiperazine substituents (). Hydrazinyl groups may enable hydrogen bonding or π-stacking with enzyme active sites, as seen in TC227’s interaction with trypanothione synthetase . In contrast, Compound 5’s imidazolyl propylamino group likely engages in electrostatic interactions with Eg5 ATPase residues Tyr104 and Tyr352 .

Substituent Position 7: The propyl chain in the target compound balances lipophilicity compared to longer alkyl chains (e.g., 3-methylbutyl in or octyl in ). Shorter chains may reduce nonspecific binding but limit membrane penetration. Bulky groups like naphthyl (Compound 5) or phenoxypropyl (TC227) enhance target specificity but may increase metabolic instability .

Biological Activity: Enzyme Inhibition: Compound 5’s Eg5 ATPase inhibition (IC50 = 2.37 µM) suggests that purine-2,6-diones with planar substituents (e.g., naphthyl) are effective in disrupting protein-protein interactions . The target compound’s benzylidenehydrazinyl group may similarly target allosteric pockets. Receptor Binding: highlights that 3,7-dimethyl derivatives with arylpiperazines achieve high 5-HT6/D2 receptor affinity. Antiparasitic Potential: TC227’s activity against trypanothione synthetase demonstrates that hydrazinyl derivatives with polar substituents (e.g., dihydroxybenzylidene) are viable for antiparasitic drug development. The target compound’s lack of hydroxyl groups may shift its selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione with high yield and purity?

  • Methodological Answer :

  • Step 1 : Start with a purine-2,6-dione scaffold (e.g., 3-methyl-7-propyl-1H-purine-2,6-dione) and introduce the benzylidenehydrazinyl group via a condensation reaction with benzaldehyde hydrazone under acidic or catalytic conditions .
  • Step 2 : Optimize reaction parameters (solvent, temperature, catalyst). For example, use ethanol or DMF as solvents at 60–80°C with acetic acid catalysis .
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixture).
  • Step 4 : Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., hydrazinyl proton at δ 8.5–9.5 ppm, benzylidene aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve the (E)-configuration of the hydrazinyl group and confirm spatial arrangement of substituents (e.g., dihedral angles between purine and benzylidene planes) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.15) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding factors?

  • Methodological Answer :

  • Experimental Design :
  • Use a randomized block design with split plots to test dose-response relationships (e.g., enzyme inhibition assays) under controlled variables (pH, temperature) .
  • Include positive controls (e.g., theophylline for adenosine receptor studies) and negative controls (solvent-only groups).
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare means across treatment groups. Use IC₅₀ calculations for potency assessments .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar purine-dione derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., ATP-binding cassette transporter inhibition assays) using identical cell lines (e.g., HEK293) .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., substituent electronegativity, solvent polarity) that correlate with activity discrepancies .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., adenosine A₂A receptor) .

Q. How to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradability tests (aqueous solutions, activated sludge inoculum) to measure half-life under aerobic conditions .
  • Toxicity Assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .
  • Bioaccumulation : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask method to predict lipid membrane penetration .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Conceptual Framework : Link to purine receptor antagonism theories (e.g., competitive inhibition at adenosine receptors) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates) .
  • Quantum Mechanics : Apply DFT calculations (e.g., Gaussian 09) to model electron distribution in the hydrazinyl group and predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.